![molecular formula C21H26F2OSi B14254103 4-Penten-2-ol, 2-[(1,1-dimethylethyl)diphenylsilyl]-1,1-difluoro- CAS No. 478612-74-7](/img/structure/B14254103.png)
4-Penten-2-ol, 2-[(1,1-dimethylethyl)diphenylsilyl]-1,1-difluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Penten-2-ol, 2-[(1,1-dimethylethyl)diphenylsilyl]-1,1-difluoro- is a chemical compound with the molecular formula C21H26F2OSi. It is a derivative of 4-Penten-2-ol, modified with a diphenylsilyl group and two fluorine atoms. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
The synthesis of 4-Penten-2-ol, 2-[(1,1-dimethylethyl)diphenylsilyl]-1,1-difluoro- typically involves the following steps:
Starting Materials: The synthesis begins with 4-Penten-2-ol and appropriate silylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the silylation process.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
4-Penten-2-ol, 2-[(1,1-dimethylethyl)diphenylsilyl]-1,1-difluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the silyl group, using reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Penten-2-ol, 2-[(1,1-dimethylethyl)diphenylsilyl]-1,1-difluoro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Penten-2-ol, 2-[(1,1-dimethylethyl)diphenylsilyl]-1,1-difluoro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Comparación Con Compuestos Similares
4-Penten-2-ol, 2-[(1,1-dimethylethyl)diphenylsilyl]-1,1-difluoro- can be compared with other similar compounds:
4-Penten-2-ol: The parent compound, which lacks the silyl and fluorine modifications.
4-Penten-1-ol: A related compound with a different substitution pattern.
4-Pentyn-1-ol: Another similar compound with an alkyne group instead of an alkene.
Propiedades
Número CAS |
478612-74-7 |
|---|---|
Fórmula molecular |
C21H26F2OSi |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
2-[tert-butyl(diphenyl)silyl]-1,1-difluoropent-4-en-2-ol |
InChI |
InChI=1S/C21H26F2OSi/c1-5-16-21(24,19(22)23)25(20(2,3)4,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h5-15,19,24H,1,16H2,2-4H3 |
Clave InChI |
MKMXZLUNURKQBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(CC=C)(C(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


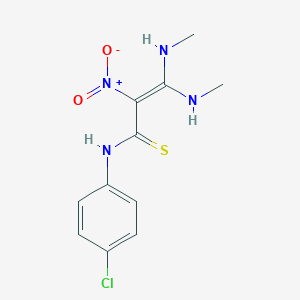

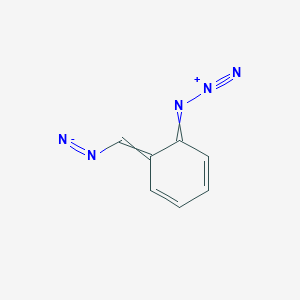

![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)
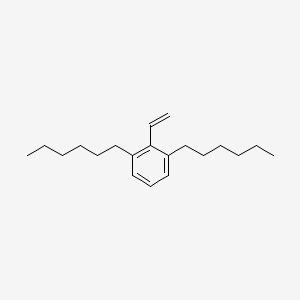
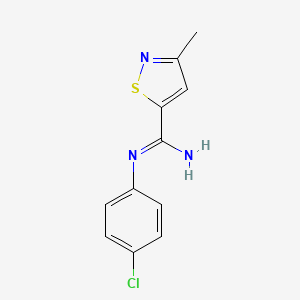
![(1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14254072.png)
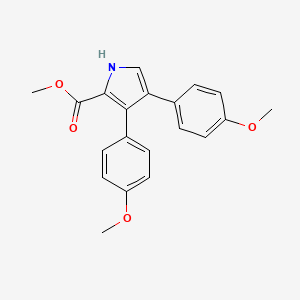
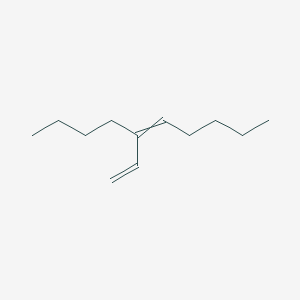
![1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine](/img/structure/B14254077.png)
![2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14254081.png)

![Benzene, [3-(cyclohexyloxy)propyl]-](/img/structure/B14254092.png)
